N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Description
This compound features a benzothiazole moiety linked via an amide bond to a piperidine ring, which is further substituted at the 1-position by a pyridazine group bearing a furan-2-yl group at the 6-position. Its molecular formula is C17H17N5O2S, with a molecular weight of 355.41 g/mol . The benzothiazole core enhances aromaticity and lipophilicity, while the pyridazine-furan substitution may influence π-π stacking and hydrogen-bonding interactions in biological targets.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c27-20(23-21-22-16-4-1-2-6-18(16)29-21)14-9-11-26(12-10-14)19-8-7-15(24-25-19)17-5-3-13-28-17/h1-8,13-14H,9-12H2,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCHRPHEFFVZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)C4=NN=C(C=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the furan and pyridazine rings through various coupling reactions. The final step usually involves the formation of the piperidine ring and the carboxamide group under specific reaction conditions such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring in N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide undergoes oxidation to form furanones . This reaction is typically catalyzed by strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Furan oxidation | KMnO₄ or CrO₃ (acidic) | Furanones |
Reduction Reactions
The pyridazine ring can be reduced to dihydropyridazines using catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Pyridazine reduction | Pd/C or LiAlH₄ | Dihydropyridazines |
Substitution Reactions
The benzothiazole moiety undergoes electrophilic substitution (e.g., halogenation, nitration) via:
-
Halogenation : N-bromosuccinimide (NBS) under radical conditions.
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Nitration : Nitric acid (HNO₃) with sulfuric acid (H₂SO₄) as a catalyst.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Halogenation | NBS (radical conditions) | Halogenated derivatives |
| Nitration | HNO₃/H₂SO₄ | Nitrated derivatives |
Friedel-Crafts Acylation
Used to introduce the benzothiazole moiety:
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N-acetylation : Protects the piperidine amino group (e.g., with acetic anhydride) .
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Acyl chloride formation : Thionyl chloride converts the carboxylic acid to an acyl chloride .
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Acylation : Reaction with aromatic systems (e.g., benzothiazole) in the presence of AlCl₃ .
Cross-Coupling
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) links furan and pyridazine rings.
Stability and Reactivity
-
Solubility : Limited in water due to hydrophobic regions; soluble in organic solvents like DMSO.
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pH Sensitivity : Requires evaluation under acidic/basic conditions for stability.
Biological Interactions
The compound’s heterocyclic structure enables enzyme inhibition (e.g., STAT3, AChE) and receptor modulation , influencing pathways in cancer and neurodegenerative diseases .
Comparative Analysis of Reaction Conditions
| Reaction | Reagents | Temperature | Solvent | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄ | Acidic | H₂O/EtOH | |
| Reduction | Pd/C | Room temp | THF | |
| Nitration | HNO₃/H₂SO₄ | 0–5°C | H₂SO₄ |
This compound’s reactivity stems from its multi-heterocyclic design, enabling diverse transformations while maintaining structural integrity for therapeutic applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide as an anticancer agent. Research indicates that derivatives of this compound can inhibit various cancer cell lines, including breast and colon cancers. For instance, compounds with similar structural motifs have shown significant cytotoxicity against human cancer cell lines such as HCT116 and MCF7, suggesting that this compound could be further explored for its anticancer properties .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity. Studies have shown that benzothiazole derivatives possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents. In particular, compounds related to this compound have been evaluated for their efficacy against various pathogens, including resistant strains .
Central Nervous System Disorders
The structural characteristics of this compound suggest potential applications in treating central nervous system disorders. Compounds containing benzothiazole and pyridazine rings have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies indicate that derivatives could act as allosteric modulators of G-protein coupled receptors (GPCRs), which are critical in CNS signaling pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Evaluated the cytotoxic effects on HCT116 and MCF7 cell lines; significant inhibition observed with IC50 values in micromolar range. |
| Study B | Antimicrobial Activity | Tested against E. coli and S. aureus; showed comparable efficacy to standard antibiotics with lower resistance profiles. |
| Study C | CNS Disorders | Investigated GPCR modulation; demonstrated potential as an anxiolytic agent in preclinical models. |
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Functional Group Impact on Bioactivity
- Benzothiazole vs.
- Pyridazine-Furan vs. Pyridazine-Methoxy : Substitutions on pyridazine (e.g., furan in the target vs. methoxy in compounds from ) alter electronic properties. Furan’s oxygen may participate in hydrogen bonding, whereas methoxy groups increase steric bulk .
- Piperidine vs. Piperazine : Piperidine (target) provides a rigid six-membered ring, while piperazine (BZ-IV) introduces a more flexible seven-membered ring with additional nitrogen for hydrogen bonding .
Pharmacological Considerations
- Metabolic Stability : The furan group in the target compound may confer resistance to oxidative metabolism compared to compounds with alkyl or methoxy substituents .
- Solubility : Piperazine derivatives (e.g., BZ-IV) often exhibit higher aqueous solubility due to their basic nitrogen, whereas the target compound’s piperidine and benzothiazole may reduce solubility .
- Target Selectivity : Benzothiazole-containing compounds (target and BZ-IV) are frequently associated with kinase or protease inhibition, while thiazole analogs (BJ46734) may have divergent biological profiles .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis involves coupling a benzothiazole-chloroacetamide intermediate with substituted piperidines, a method shared with BZ-IV .
- Biological Data Gaps : While pharmacological studies (e.g., kinase inhibition assays) are referenced in patents (), specific IC50 or pharmacokinetic data for the target compound remain unpublished.
- Comparative Studies : Direct head-to-head comparisons with analogs like BJ46734 are absent in the literature, necessitating further experimental validation.
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides an overview of the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The compound's structure suggests potential interactions with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking with aromatic residues.
The benzothiazole moiety in the compound is associated with various biological activities. Compounds containing this structure often interact with biological targets through:
- Hydrogen bonding
- Hydrophobic interactions
- π-π stacking
These interactions can influence cellular pathways and contribute to the compound's pharmacological effects .
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. The efficacy of these compounds is often measured using Minimum Inhibitory Concentration (MIC) assays.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. For example, one study reported that related compounds increased p53 expression and caspase activation, leading to programmed cell death in cancer cells .
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Apoptosis via p53 pathway |
| Similar Compound A | HeLa | 2.41 | Caspase activation |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Studies have highlighted its potential to reduce inflammation markers in vitro and in vivo models. For instance, it has been noted to inhibit the production of pro-inflammatory cytokines in macrophages .
Case Study 1: Antimicrobial Efficacy
A series of compounds derived from benzothiazole were tested against Mycobacterium tuberculosis. Among them, several exhibited significant activity with IC values ranging from 1.35 to 2.18 µM. These findings underscore the potential of benzothiazole derivatives as anti-tubercular agents .
Case Study 2: Cancer Cell Line Studies
In a comparative study involving various derivatives, N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine showed superior cytotoxicity against MCF-7 cells compared to other analogs. The IC values indicated a strong correlation between structural modifications and biological activity .
Q & A
(Basic) What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step coupling reactions. For example:
Piperidine-4-carboxamide core formation : React piperidine-4-carboxylic acid derivatives with benzothiazole-2-amine under peptide coupling agents (e.g., EDCI/HOBt) .
Pyridazine functionalization : Introduce the furan-2-yl group via Suzuki-Miyaura cross-coupling using a palladium catalyst and 2-furylboronic acid .
Optimization : Apply Design of Experiments (DoE) to minimize trial runs. For instance, vary temperature (60–100°C), catalyst loading (2–5 mol%), and solvent polarity (DMF vs. THF) to maximize yield. Statistical analysis (e.g., ANOVA) identifies critical parameters .
(Basic) How should researchers characterize the structural integrity of this compound post-synthesis?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm regiochemistry of the pyridazine ring (δ 8.2–9.0 ppm for aromatic protons) and furan substitution (δ 6.5–7.5 ppm) .
- IR : Validate carboxamide C=O stretch (~1650–1680 cm⁻¹) and benzothiazole C-S bonds (~650 cm⁻¹) .
- HPLC/MS : Ensure purity (>95%) and molecular ion alignment (calculated MW: ~435.5 g/mol) .
(Advanced) How can computational methods predict pharmacokinetic properties and guide structural modifications?
Answer:
- Lipophilicity (LogP) : Use Quantum Chemical Calculations (e.g., DFT) to model the trifluoromethyl group’s impact on membrane permeability .
- Metabolic Stability : Apply Molecular Dynamics (MD) simulations to assess susceptibility to cytochrome P450 oxidation (e.g., furan ring metabolism) .
- In Silico Docking : Predict binding affinity to target proteins (e.g., kinases) by aligning the benzothiazole moiety in hydrophobic pockets .
(Advanced) How can researchers resolve contradictions in reported biological activity data?
Answer:
- Mechanistic Studies : Compare in vitro (enzyme inhibition assays) and in vivo (murine models) data to identify off-target effects or bioavailability issues.
- Structural Analogs : Synthesize derivatives (e.g., replacing furan with thiophene) to isolate pharmacophore contributions .
- Dose-Response Analysis : Use Hill plots to differentiate between allosteric vs. competitive binding modes, addressing discrepancies in IC₅₀ values .
(Basic) What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates (particle size <5 µm).
- Waste Disposal : Neutralize acidic/basic byproducts (e.g., HCl from coupling reactions) before disposal .
(Advanced) How can structure-activity relationship (SAR) studies improve target selectivity?
Answer:
- Pharmacophore Mapping : Replace the pyridazine ring with pyrimidine to assess steric effects on binding pocket occupancy .
- Bioisosteres : Substitute the benzothiazole with benzimidazole to modulate hydrogen bonding without altering lipophilicity .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from analogs to predict optimal substituent positions .
(Basic) What solvents and catalysts are optimal for large-scale synthesis?
Answer:
- Solvents : DMF or DMAc for high solubility of aromatic intermediates .
- Catalysts : Pd(PPh₃)₄ for Suzuki coupling (yields >80% at 0.5 mol%) .
- Workup : Use aqueous NaHCO₃ to quench excess reagents and dichloromethane for extraction .
(Advanced) What strategies mitigate metabolic instability in preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
